molecular formula C13H15N3O3S2 B5540508 N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5540508
M. Wt: 325.4 g/mol
InChI Key: YJHJZDJQUNRGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is 325.05548370 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

Some acetamide derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been investigated for their potential analgesic properties. These derivatives have shown significant effects in reducing responses to pain stimuli in animal models, without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity

A study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a 2-(4-aminophenyl)benzothiazole structure. These compounds were screened for antitumor activity against various human tumor cell lines, revealing considerable anticancer activity in some cases (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

Benzothiazole derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Some of these compounds demonstrated promising antibacterial activities against various bacterial strains and antiviral activities against tobacco mosaic virus (Tang et al., 2019).

Anti-inflammatory Activity

Derivatives of benzothiazole, including compounds structurally similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and tested for anti-inflammatory activity. Some of these compounds displayed significant anti-inflammatory effects in in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation-related conditions (Tariq et al., 2018).

Antioxidant Activity

Studies have synthesized novel acetamide derivatives, including those structurally related to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, and evaluated them for their antioxidant properties. Some of these compounds demonstrated good antioxidant activity in various assays, suggesting potential applications in managing oxidative stress-related diseases (Koppireddi et al., 2013).

Properties

IUPAC Name

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-3-15(4-2)12(17)8-20-13-14-10-6-5-9(16(18)19)7-11(10)21-13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHJZDJQUNRGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.